N'-[(4-chlorophenyl)methyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide N'-[(4-chlorophenyl)methyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Brand Name: Vulcanchem
CAS No.: 872724-69-1
VCID: VC6570682
InChI: InChI=1S/C21H23ClFN3O5S/c1-14-11-17(7-8-18(14)23)32(29,30)26-9-2-10-31-19(26)13-25-21(28)20(27)24-12-15-3-5-16(22)6-4-15/h3-8,11,19H,2,9-10,12-13H2,1H3,(H,24,27)(H,25,28)
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)F
Molecular Formula: C21H23ClFN3O5S
Molecular Weight: 483.94

N'-[(4-chlorophenyl)methyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

CAS No.: 872724-69-1

Cat. No.: VC6570682

Molecular Formula: C21H23ClFN3O5S

Molecular Weight: 483.94

* For research use only. Not for human or veterinary use.

N'-[(4-chlorophenyl)methyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide - 872724-69-1

Specification

CAS No. 872724-69-1
Molecular Formula C21H23ClFN3O5S
Molecular Weight 483.94
IUPAC Name N'-[(4-chlorophenyl)methyl]-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Standard InChI InChI=1S/C21H23ClFN3O5S/c1-14-11-17(7-8-18(14)23)32(29,30)26-9-2-10-31-19(26)13-25-21(28)20(27)24-12-15-3-5-16(22)6-4-15/h3-8,11,19H,2,9-10,12-13H2,1H3,(H,24,27)(H,25,28)
Standard InChI Key QMKPETLPHYBGRF-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)F

Introduction

Synthesis

The synthesis of this compound likely involves:

  • Formation of the Oxazinan Ring:

    • The oxazinan moiety can be synthesized via cyclization reactions involving amino alcohols and aldehydes or ketones.

  • Attachment of the Sulfonyl Group:

    • The sulfonyl group is introduced through sulfonation reactions using sulfonyl chlorides and suitable aromatic precursors.

  • Amide Bond Formation:

    • Amide bonds are formed via condensation reactions between carboxylic acids (or their derivatives) and amines.

  • Final Coupling:

    • The final step involves coupling the oxazinan-sulfonyl derivative with the ethanediamide backbone using activating agents like carbodiimides (e.g., DCC or EDC).

Applications

While specific studies on this compound are not available, its structural motifs suggest potential applications in medicinal chemistry:

  • Pharmacological Activity:

    • Amides and sulfonamides are known for antimicrobial, anti-inflammatory, and anticancer properties.

    • The fluorinated aromatic ring enhances lipophilicity and metabolic stability, often improving drug-like properties.

  • Biological Targeting:

    • The oxazinan ring may confer selectivity towards specific biological targets due to its unique stereochemistry.

Analytical Characterization

To confirm the structure and purity of this compound, the following techniques would be employed:

  • NMR Spectroscopy (¹H and ¹³C):

    • Provides information on hydrogen and carbon environments in the molecule.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups through characteristic vibrational frequencies.

  • X-Ray Crystallography:

    • Determines the three-dimensional arrangement of atoms in crystalline form.

Potential Challenges

  • Synthetic Complexity: The multi-step synthesis requires careful optimization to achieve high yields and purity.

  • Stability Issues: Compounds with multiple functional groups may exhibit sensitivity to light, heat, or moisture.

  • Toxicity Concerns: Chlorinated and fluorinated compounds require thorough evaluation for safety.

Comparison with Related Compounds

PropertyN'-[(4-chlorophenyl)methyl]-N-{...}ethanediamideRelated Compounds (e.g., sulfonamides)
Functional GroupsAmide, sulfonyl, oxazinanAmide, sulfonamide
Biological ActivityPotential but unstudiedAntimicrobial, anticancer
Synthetic ComplexityHighModerate
StabilityModerateStable

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